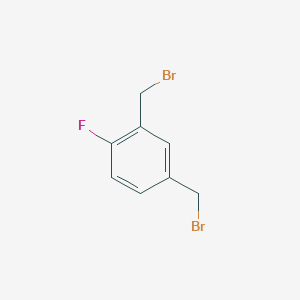

2,4-Bis(bromomethyl)-1-fluorobenzene

Description

Significance of Bis(halomethyl)arenes as Versatile Synthetic Intermediates

Bis(halomethyl)arenes, particularly bis(bromomethyl) and bis(chloromethyl) derivatives, are a class of highly valued building blocks in organic synthesis. Their significance stems from the reactivity of the two halomethyl groups, which serve as effective electrophiles for a variety of nucleophilic substitution reactions. This dual reactivity allows them to act as bifunctional linkers or "staples" for constructing larger, often macrocyclic, structures. For instance, they are employed in S-alkylation reactions with peptides containing two cysteine residues to create bridged, conformationally constrained analogues for therapeutic research. nih.gov

A primary application of these compounds is in materials science, where they serve as key monomers for the synthesis of conjugated polymers. tandfonline.comtandfonline.com Aryl bis(bromomethyl) derivatives are common precursors for producing poly(arylene vinylene)s (PAVs), a class of polymers known for their electroluminescent and conductive properties. researchgate.net The synthesis is often achieved through polymerization methods like the Gilch route, where the bis(halomethyl)arene is treated with a strong base to generate the polymeric backbone. tandfonline.com The versatility of these intermediates means that a wide array of aromatic and heteroaromatic core structures can be incorporated into polymers, allowing for the fine-tuning of the final material's properties. acs.org

The table below provides details on 2,4-Bis(bromomethyl)-1-fluorobenzene.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 103765-88-0 |

| Molecular Formula | C₈H₇Br₂F |

| Molecular Weight | 281.95 g/mol |

| Structure | A benzene (B151609) ring substituted with a fluorine atom at position 1, and two bromomethyl (-CH₂Br) groups at positions 2 and 4. |

The Strategic Role of Fluorine in Aromatic Scaffolds for Chemical Diversification and Functionality

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. nih.govnumberanalytics.com Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules without significantly increasing their size, as its van der Waals radius is comparable to that of hydrogen. tandfonline.com

In drug discovery, the introduction of fluorine or fluorine-containing groups (e.g., -CF₃, -OCF₃) can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. tandfonline.comacs.org Key benefits include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P-450 enzymes. This can block metabolically labile sites, prolonging a drug's half-life. tandfonline.com

Binding Affinity: Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby enhancing binding affinity and potency. tandfonline.comnih.gov

Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and the acidity or basicity (pKa) of nearby functional groups. nih.gov These changes can improve membrane permeability and oral bioavailability. nih.gov

In materials science, fluorination of aromatic compounds is used to modulate electronic properties, enhance thermal stability, and improve resistance to chemical degradation. numberanalytics.com For instance, incorporating fluorine into conjugated polymers can lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which is advantageous for applications in organic light-emitting diodes (OLEDs) and photovoltaics. researchgate.net

Overview of Academic Research Trajectories for Aryl Bis(bromomethyl) Derivatives

Academic research involving aryl bis(bromomethyl) derivatives is largely focused on their application as precursors to advanced materials and complex organic molecules. A significant research trajectory involves the synthesis of novel conjugated polymers for electronic applications. researchgate.net Scientists design and synthesize various aryl bis(bromomethyl) monomers with different aromatic cores to create polymers with tailored optical and electronic properties. scirp.org

A prominent and evolving area of this research is the synthesis of fluorinated poly(arylene vinylene)s. researchgate.netdocumentsdelivered.com By using monomers that already contain fluorine, such as this compound, researchers can directly introduce fluorine atoms into specific positions on the polymer backbone. This approach is more efficient than post-polymerization fluorination and allows for precise control over the material's properties. The resulting fluorinated polymers are investigated for their potential use in more stable and efficient electronic devices. researchgate.net

Another research avenue explores the use of these derivatives in the synthesis of discrete molecular structures, such as macrocycles and molecular clips, through controlled reactions with bifunctional nucleophiles. The predictable reactivity of the bromomethyl groups makes them ideal for building well-defined supramolecular architectures.

The table below compares this compound with related non-fluorinated isomers.

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |

| This compound | 103765-88-0 | C₈H₇Br₂F | Fluorine at C1, bromomethyl groups at C2 and C4. |

| 1,2-Bis(bromomethyl)benzene | 91-13-4 | C₈H₈Br₂ | Ortho-substituted bromomethyl groups. nih.gov |

| 1,3-Bis(bromomethyl)benzene | 626-15-3 | C₈H₈Br₂ | Meta-substituted bromomethyl groups. |

| 1,4-Bis(bromomethyl)benzene (B118104) | 623-24-5 | C₈H₈Br₂ | Para-substituted bromomethyl groups. |

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(bromomethyl)-1-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFUNHVJQGRGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Bis Bromomethyl 1 Fluorobenzene

Direct Bromination Approaches: Principles and Regioselectivity Considerations

Direct bromination targets the hydrogen atoms on the methyl groups (benzylic positions) of the 2,4-dimethyl-1-fluorobenzene precursor. The key to a successful synthesis is achieving high regioselectivity for the benzylic positions over electrophilic substitution on the aromatic ring. This is typically accomplished through free-radical pathways, as the benzylic C-H bonds are significantly weaker and more susceptible to radical abstraction than the aromatic C-H bonds.

Radical Bromination Techniques Utilizing N-Bromosuccinimide (NBS) and Initiators

The most common and effective method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent. masterorganicchemistry.com NBS is favored because it provides a low, constant concentration of elemental bromine (Br₂) throughout the reaction. masterorganicchemistry.comyoutube.com This low concentration is crucial for favoring the radical substitution pathway over competing electrophilic addition to the aromatic ring. masterorganicchemistry.com

The reaction proceeds via a radical chain mechanism:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is decomposed by heat or light to generate initial radicals.

Propagation: The initiator radical abstracts a hydrogen atom from HBr (present in trace amounts) to form a bromine radical (Br•). This bromine radical then abstracts a benzylic hydrogen from 2,4-dimethyl-1-fluorobenzene to form a resonance-stabilized benzyl (B1604629) radical and hydrogen bromide (HBr). This benzyl radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to yield the monobrominated product and a new bromine radical, which continues the chain. libretexts.org

Termination: The reaction concludes when radicals combine.

To achieve the target compound, 2,4-Bis(bromomethyl)-1-fluorobenzene, at least two equivalents of NBS must be used to brominate both methyl groups. The selectivity of this method is generally high for the benzylic positions. gla.ac.uk

| Reagent/Component | Function in Wohl-Ziegler Reaction |

| 2,4-Dimethyl-1-fluorobenzene | Substrate |

| N-Bromosuccinimide (NBS) | Source of bromine for radical substitution |

| AIBN or Benzoyl Peroxide | Radical initiator |

| Non-polar Solvent (e.g., CCl₄) | Reaction medium, prevents ionic reactions |

Photochemical and Thermal Activation in Bromination Processes

Activation of the bromination reaction can be achieved through either thermal or photochemical means.

Thermal Activation: In the absence of a specific photochemical setup, the reaction is typically heated to reflux. google.com The heat provides the necessary energy to decompose the radical initiator (like AIBN), thereby starting the chain reaction. google.com

Photochemical Activation: The use of light (photo-irradiation), often from a UV or a high-intensity visible light lamp, can serve as an efficient initiator. d-nb.infoscirp.org Light energy can directly cause the homolytic cleavage of the N-Br bond in NBS or elemental bromine, generating the necessary bromine radicals to initiate the reaction, sometimes eliminating the need for a chemical initiator. scirp.orgscirp.org Photochemical methods can offer advantages such as milder reaction conditions and faster reaction times. researchgate.net

Precursor Functionalization Strategies

The synthesis of this compound is critically dependent on the availability of its direct precursor, 2,4-dimethyl-1-fluorobenzene.

Synthesis from Related Fluorinated Toluene (B28343) Derivatives

The precursor, 2,4-dimethyl-1-fluorobenzene, is not a primary commodity chemical and must often be synthesized. A common route involves the modification of other substituted benzenes. For instance, it can be prepared from 2,4-dimethylaniline. The process involves diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate can then be converted to the fluoro-derivative via the Schiemann reaction, which involves the thermal decomposition of the isolated diazonium tetrafluoroborate (B81430) salt. orgsyn.org

Multi-step Convergent Synthesis Pathways

In a broader synthetic context, the arrangement of substituents on the benzene (B151609) ring is governed by the principles of electrophilic aromatic substitution and functional group interconversion. youtube.comlumenlearning.com The synthesis of the 2,4-dimethyl-1-fluorobenzene precursor illustrates a linear multi-step pathway where the order of reactions is critical.

For example, starting from a simple aromatic hydrocarbon like m-xylene (B151644) (1,3-dimethylbenzene), a potential synthetic route could be:

Nitration: Introduction of a nitro group. The two methyl groups would direct the nitration primarily to the 4-position due to steric hindrance at the 2-position.

Reduction: The nitro group is reduced to an amino group (aniline derivative).

Fluorination: The amino group is converted to a fluorine atom via a diazotization reaction followed by a Schiemann or Balz-Schiemann reaction.

This sequence ensures the correct placement of the fluorine atom relative to the two methyl groups before the final benzylic bromination step is performed.

Optimization of Reaction Conditions and Yield for Laboratory-Scale Preparation

Optimizing the laboratory-scale synthesis of this compound focuses on maximizing the yield of the desired dibrominated product while minimizing side reactions, such as ring bromination or the formation of over-brominated products (e.g., benzal bromides).

Key parameters for optimization include:

Stoichiometry: A molar ratio of slightly more than 2:1 of NBS to 2,4-dimethyl-1-fluorobenzene is required to ensure both methyl groups are brominated. An insufficient amount of NBS will result in a mixture containing significant amounts of the monobrominated intermediate.

Initiator Concentration: The amount of radical initiator (e.g., AIBN) is typically catalytic, often in the range of 1-5 mol%.

Solvent: A non-polar, anhydrous solvent is crucial. Carbon tetrachloride (CCl₄) has been traditionally used, although safer alternatives like chlorobenzene (B131634) or cyclohexane (B81311) are now preferred. rsc.org

Temperature and Reaction Time: The reaction is often run at the reflux temperature of the chosen solvent to ensure a steady rate of radical initiation. google.com Progress is monitored by techniques like TLC or GC to determine the point of maximum dibromination before significant side product formation occurs.

Light Source: In photochemical preparations, the intensity and wavelength of the light source can significantly impact the reaction rate and efficiency. researchgate.net

The table below summarizes typical conditions that can be optimized for this synthesis.

| Parameter | Condition/Variable | Rationale for Optimization |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low Br₂ concentration, favoring radical substitution. |

| Molar Ratio (NBS:Substrate) | ~2.1 : 1 | Ensures dibromination of both methyl groups. |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction. |

| Solvent | Carbon Tetrachloride, Chlorobenzene | Non-polar medium to suppress ionic side reactions. |

| Activation | Thermal (Reflux) or Photochemical (UV/Vis Light) | Provides energy to start the initiation step. |

| Reaction Time | Monitored (e.g., by GC/TLC) | To maximize product yield and minimize byproducts. |

Purification and Isolation Methodologies for Enhanced Purity

The isolation and purification of this compound from a crude reaction mixture are critical steps to ensure high purity, which is essential for its subsequent use in synthesis. The methodologies employed typically involve a combination of aqueous work-up, followed by chromatography or recrystallization techniques. The choice of method depends on the nature and quantity of impurities present.

Following the synthesis of this compound, an initial work-up is generally performed to remove inorganic byproducts and polar impurities. This process often involves partitioning the reaction mixture between an organic solvent and an aqueous solution. The organic layer, containing the desired product, is then washed sequentially with water, a dilute aqueous basic solution such as sodium bicarbonate to neutralize any residual acids, and finally with brine to facilitate the removal of water. After drying the organic phase, typically over an anhydrous salt like magnesium sulfate, the solvent is removed under reduced pressure to yield the crude product.

For further purification to achieve high-purity this compound, several techniques can be employed, with flash column chromatography and recrystallization being the most common.

Flash Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from closely related impurities. orgsyn.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of appropriate polarity to elute the components of the mixture at different rates.

The selection of the eluent system is crucial for achieving good separation. For compounds with polarity similar to this compound, a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a slightly more polar solvent such as diethyl ether or ethyl acetate (B1210297) is often effective. orgsyn.org The optimal ratio of these solvents is typically determined beforehand using thin-layer chromatography (TLC). A common approach involves starting with a low polarity eluent and gradually increasing the polarity to first elute non-polar impurities, followed by the product, and finally any more polar byproducts. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

Recrystallization

Recrystallization is another powerful technique for purifying solid compounds like this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.

The crude this compound is dissolved in a minimal amount of a suitable hot solvent. For similar brominated aromatic compounds, solvents such as ethanol (B145695) or a mixture of heptane (B126788) and toluene have been used. orgsyn.org The hot, saturated solution is then allowed to cool slowly, during which the solubility of the product decreases, leading to the formation of crystals. Impurities that are more soluble remain in the mother liquor. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried under vacuum. orgsyn.org In some cases, a hot filtration step may be included before cooling to remove any insoluble impurities. orgsyn.org

Precipitation

In some instances, purification can be achieved through precipitation. This involves dissolving the crude product in a suitable solvent and then adding a second solvent in which the product is insoluble (an anti-solvent), causing it to precipitate out of the solution while the impurities remain dissolved. For example, a crude product might be dissolved in a solvent like dichloromethane (B109758) and then precipitated by the addition of a non-polar solvent like heptane. The resulting solid is collected by filtration. orgsyn.org

The following table summarizes typical parameters for these purification methodologies as applied to analogous brominated aromatic compounds.

| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Typical Conditions | Outcome |

|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Petroleum Ether / Diethyl Ether Gradient | Gradient elution, starting with a high ratio of petroleum ether to diethyl ether and gradually increasing the proportion of diethyl ether. orgsyn.org | Separation from closely eluting impurities to yield high-purity fractions. |

| Recrystallization | N/A | Ethanol or Heptane/Toluene | Dissolution in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. orgsyn.org | Removal of soluble and insoluble impurities, resulting in a crystalline solid of high purity. |

| Precipitation | N/A | Dichloromethane / Heptane | Dissolution in a good solvent (dichloromethane) followed by the addition of an anti-solvent (heptane) to induce precipitation. orgsyn.org | Rapid isolation of the product from highly soluble impurities. |

Chemical Reactivity and Mechanistic Investigations of 2,4 Bis Bromomethyl 1 Fluorobenzene

Nucleophilic Substitution Reactions at Bromomethyl Centers

The carbon-bromine bonds in the bromomethyl groups are polarized, rendering the benzylic carbons electrophilic and prone to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, leading to the displacement of the bromide leaving group.

2,4-Bis(bromomethyl)-1-fluorobenzene readily reacts with oxygen-based nucleophiles. Treatment with hydroxides, such as sodium hydroxide (B78521) or potassium hydroxide, in an appropriate solvent system leads to the formation of 2,4-bis(hydroxymethyl)-1-fluorobenzene. Similarly, reaction with alkoxides (the conjugate bases of alcohols) results in the corresponding dialkoxy ethers. These transformations are classic examples of Williamson ether synthesis when an alkoxide is used. The reaction involves the attack of the nucleophilic oxygen on the electrophilic benzylic carbon, displacing the bromide ion.

Table 1: Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2,4-Bis(hydroxymethyl)-1-fluorobenzene |

| Alkoxide | Sodium Ethoxide (NaOEt) | 2,4-Bis(ethoxymethyl)-1-fluorobenzene |

Nitrogen-containing nucleophiles, such as amines and azides, react efficiently with the benzylic bromide centers. Primary and secondary amines can be alkylated to form the corresponding secondary and tertiary amines, respectively. The reaction with sodium azide (B81097) is a particularly useful transformation as it provides a straightforward route to 2,4-bis(azidomethyl)-1-fluorobenzene. nih.gov This diazide is a stable precursor that can be generated in situ and used in subsequent reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form bis(1,2,3-triazole) derivatives without the need to isolate the potentially explosive diazide intermediate. nih.govnih.gov

Table 2: Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | 2,4-Bis(azidomethyl)-1-fluorobenzene nih.gov |

| Primary Amine | Methylamine (CH₃NH₂) | N,N'-(2-Fluoro-1,4-phenylenebis(methylene))bis(methylamine) |

Carbon-based nucleophiles are essential for forming new carbon-carbon bonds. Enolates, which are generated by deprotonating the α-carbon of a carbonyl compound, are effective nucleophiles for alkylating this compound. masterorganicchemistry.comresearchgate.net For instance, the enolate of diethyl malonate can react in a double alkylation process to attach two malonate ester groups to the fluorobenzene (B45895) core. This reaction is a powerful tool for extending the carbon framework of the molecule. youtube.com While Grignard reagents are potent carbon nucleophiles, their high basicity makes them less suitable for direct SN2 reactions with alkyl halides, where elimination and other side reactions can compete. youtube.com Instead, it is more common to convert the bromomethyl groups into organometallic reagents themselves, as discussed in section 3.2.

While this compound itself does not undergo direct intramolecular cyclization, it serves as an excellent precursor for forming cyclic and polycyclic structures through reactions with dinucleophiles. When treated with a reagent containing two nucleophilic centers, such as a diamine or a diol, both bromomethyl groups can react to form a large ring, a process known as macrocyclization. This strategy allows for the synthesis of complex cyclic architectures where the 2-fluoro-p-xylene moiety is incorporated into the macrocyclic backbone. Furthermore, derivatives of this compound can be designed to undergo intramolecular cyclization; for example, after substitution of one bromomethyl group, the newly introduced functional group could react with the remaining bromomethyl group to close a ring. beilstein-journals.org

Organometallic Transformations and Cross-Coupling Precursors

The bromomethyl groups are readily converted into various organometallic species, which are highly valuable intermediates in organic synthesis, particularly for cross-coupling reactions. researchgate.netmdpi.com

The conversion of the C-Br bonds into carbon-metal bonds dramatically changes the reactivity of the benzylic positions from electrophilic to nucleophilic.

Organomagnesium (Grignard) Reagents: The reaction of this compound with magnesium metal in an ether solvent generates the corresponding di-Grignard reagent. mnstate.eduresearchgate.net This transformation converts the benzylic carbons into potent nucleophiles and strong bases, which can then be used to react with a wide array of electrophiles like aldehydes, ketones, and esters. mnstate.edu

Organolithium Reagents: Treatment with lithium metal can achieve a similar transformation to yield a highly reactive organolithium species. wikipedia.org Alternatively, lithium-halogen exchange, often using an alkyl lithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures, can also be employed to generate the organolithium compound from the bromide precursor. wikipedia.orgtaylorandfrancis.com

Organozinc Reagents: Organozinc reagents can be prepared from the bromomethyl compound, often through transmetalation from an organolithium or Grignard reagent, or by direct reaction with highly activated zinc metal (Rieke® Zinc). rsc.org Organozinc compounds are generally less reactive and more tolerant of functional groups than their magnesium or lithium counterparts, making them particularly useful in palladium-catalyzed cross-coupling reactions like the Negishi coupling. researchgate.netnih.gov

Table 3: Formation of Organometallic Reagents

| Metal/Reagent | Organometallic Product |

|---|---|

| Magnesium (Mg) | 2-Fluoro-1,4-phenylenebis(methylene)bis(magnesium bromide) |

| Lithium (Li) | (2-Fluoro-1,4-phenylenebis(methylene))dilithium |

Radical Reaction Pathways Involving Bromomethyl Groups

The bromomethyl groups of this compound are susceptible to radical reactions. Benzylic C–Br bonds can be homolytically cleaved to generate benzylic radicals, which are stabilized by resonance with the aromatic ring. These reactions are typically initiated by radical initiators like azobisisobutyronitrile (AIBN) upon heating or by photochemical methods. libretexts.org

A common radical reaction involving such groups is reductive dehalogenation. libretexts.org Using a reagent like tributyltin hydride (Bu₃SnH) and a radical initiator, the bromomethyl groups can be converted to methyl groups. The mechanism proceeds via a radical chain reaction: libretexts.org

Initiation: The initiator (e.g., AIBN) decomposes to form radicals, which then abstract a hydrogen atom from Bu₃SnH to generate the tributyltin radical (Bu₃Sn•).

Propagation:

The Bu₃Sn• radical abstracts a bromine atom from a bromomethyl group, forming a stable Sn-Br bond and a benzylic radical.

This benzylic radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the methylated product and regenerating the Bu₃Sn• radical, which continues the chain.

These benzylic radical intermediates can also participate in other transformations, such as atom transfer radical polymerization (ATRP), where the bromomethyl group can act as an initiator, or in C-C bond-forming reactions by reacting with radical acceptors like alkenes. nih.gov The presence of two bromomethyl groups allows for the possibility of sequential or double radical reactions, leading to the formation of cross-linked polymers or cyclized products depending on the reaction conditions and substrates.

Influence of the Fluoro Substituent on Reaction Kinetics, Regioselectivity, and Electronic Properties

The fluorine substituent at the C1 position significantly impacts the chemical properties and reactivity of the this compound molecule through its unique electronic effects. beilstein-journals.org

Electronic Properties: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). stackexchange.com This effect decreases the electron density of the aromatic ring and influences the acidity of benzylic protons and the stability of charged intermediates. Simultaneously, fluorine can exert a weak, resonance-based electron-donating mesomeric effect (+M) due to its lone pairs, but the inductive effect is generally dominant in influencing reactivity. stackexchange.com The strong C-F bond also enhances the metabolic stability of molecules in pharmaceutical applications.

Influence on Reaction Kinetics: The strong -I effect of fluorine deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it can accelerate nucleophilic aromatic substitution (SNAr) reactions by stabilizing the negatively charged Meisenheimer complex intermediate. stackexchange.com In the context of palladium-catalyzed cross-coupling at an adjacent C-Br bond, the electron-withdrawing nature of fluorine can increase the rate of the oxidative addition step, which is often rate-determining, by making the carbon atom more electrophilic. acs.orgnih.gov For reactions involving the bromomethyl groups, the -I effect can influence the stability of any benzylic carbocation intermediates that might form in SN1-type reactions, generally destabilizing them and thus favoring an SN2 pathway. beilstein-journals.org

The table below illustrates the general electronic effects of the fluoro substituent.

| Property | Influence of Fluoro Group | Mechanistic Consequence |

|---|---|---|

| Inductive Effect | Strongly electron-withdrawing (-I) | Deactivates ring to electrophilic attack; Stabilizes anionic intermediates (e.g., Meisenheimer complex). |

| Mesomeric Effect | Weakly electron-donating (+M) | Directs incoming electrophiles to ortho/para positions. |

| Reaction Kinetics (Cross-Coupling) | Can accelerate oxidative addition | Increases electrophilicity of the carbon center attached to bromine. acs.orgnih.gov |

| Reaction Kinetics (Nucleophilic Substitution) | Can destabilize benzylic carbocations | Favors SN2 over SN1 pathways for reactions at the bromomethyl groups. beilstein-journals.org |

Stereochemical Aspects of Reactions

The stereochemical outcomes of reactions involving this compound are primarily relevant to substitution reactions at the two benzylic carbon atoms. These carbons are prochiral centers. If a nucleophilic substitution reaction introduces a chiral nucleophile or leads to the formation of a new stereocenter, the stereochemistry of the product becomes important.

Nucleophilic substitution at a benzylic bromide can proceed through two primary mechanisms:

Sₙ2 (Bimolecular Nucleophilic Substitution): This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. This mechanism is favored by primary benzylic halides, strong nucleophiles, and polar aprotic solvents.

Sₙ1 (Unimolecular Nucleophilic Substitution): This pathway proceeds through a planar benzylic carbocation intermediate. The nucleophile can then attack from either face of the plane, typically leading to a racemic mixture of enantiomers. This mechanism is favored by substrates that can form stable carbocations, weaker nucleophiles, and polar protic solvents.

For the primary benzylic bromides in this compound, the Sₙ2 mechanism is generally expected to be competitive. However, benzylic systems are also known to have significant Sₙ1 character due to the resonance stabilization of the carbocation intermediate. beilstein-journals.org Studies on related benzyl (B1604629) fluorides have shown that the reaction mechanism can be a mix of Sₙ1 and Sₙ2 pathways, with the outcome depending heavily on the reaction conditions, such as the solvent and the nature of the nucleophile. beilstein-journals.org The electron-withdrawing fluorine on the ring would slightly destabilize the benzylic carbocation, potentially shifting the mechanism more towards an Sₙ2 pathway compared to a non-fluorinated analogue.

If both bromomethyl groups react, diastereomeric products (e.g., R,R-, S,S-, and meso-isomers) could be formed, and the ratio would depend on the reaction mechanism and any substrate or reagent control.

Applications of 2,4 Bis Bromomethyl 1 Fluorobenzene in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The rigid, fluorinated benzene (B151609) core of 2,4-Bis(bromomethyl)-1-fluorobenzene, equipped with two symmetrically positioned and highly reactive bromomethyl groups, serves as an excellent foundation for the synthesis of intricate and functionally diverse organic molecules. These reactive sites allow for the facile introduction of a wide range of substituents and the construction of larger molecular assemblies through reactions with various nucleophiles.

Synthesis of Fluorinated Polycyclic Aromatic Hydrocarbons and Heterocycles

Fluorinated polycyclic aromatic hydrocarbons (PAHs) and heterocycles are of significant interest due to their unique electronic properties and potential applications in organic electronics and medicinal chemistry. The presence of fluorine can enhance metabolic stability and lipophilicity in drug candidates. rsc.org While direct examples of the use of this compound in the synthesis of fluorinated PAHs are not abundant in the literature, its structural motifs suggest its utility in such applications. For instance, it can serve as a key building block in cyclization reactions. By reacting with suitable bis-nucleophiles, it can form new fused ring systems. The two bromomethyl groups can undergo intramolecular or intermolecular cyclization reactions to generate complex polycyclic systems. For example, a reaction with a bis(phosphine) or a bis(thiol) could lead to the formation of phosphorus- or sulfur-containing fluorinated heterocycles, respectively.

The synthesis of fluorinated 2-arylbenzothiazoles, which have shown potent and selective inhibitory activity against various cancer cell lines, highlights the importance of fluorinated heterocycles in drug discovery. nih.gov The general synthetic strategies for such compounds often involve the condensation of substituted anilines with benzaldehydes. While not a direct precursor in these specific examples, this compound could be chemically modified to an aldehyde or other reactive derivative to participate in similar cyclization reactions, leading to novel fluorinated heterocyclic scaffolds.

Preparation of Macrocyclic and Cage Compounds

Macrocyclic and cage compounds are a fascinating class of molecules with applications in host-guest chemistry, molecular recognition, and catalysis. The defined geometry and reactive ends of this compound make it an ideal component for the construction of these supramolecular structures. Analogous to how 1,4-bis(bromomethyl)benzene (B118104) is used to synthesize coumarin (B35378) derivatives and other macrocycles, the fluorinated counterpart can be expected to undergo similar reactions. biosynth.com

The synthesis of macrocycles typically involves the reaction of a bis-electrophile, such as this compound, with a bis-nucleophile, like a diphenol or a diamine, under high dilution conditions to favor intramolecular cyclization. The fluorine substituent on the aromatic ring can influence the electronic properties and conformation of the resulting macrocycle, potentially leading to novel host-guest binding properties.

Similarly, in the construction of cage compounds, the rigid nature of the fluorinated benzene ring can act as a facial component, directing the geometry of the final three-dimensional structure. By reacting with tripodal or other multi-dentate nucleophiles, complex cage architectures can be assembled.

Scaffolds for Multivalent Ligands and Receptor Design

Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, is a key principle in biological recognition. This compound provides a simple and effective scaffold for the synthesis of multivalent ligands. The two bromomethyl groups can be functionalized with two copies of a specific ligand, which can then bind to a biological target with enhanced affinity and specificity. The utility of such methods has been demonstrated by the creation of molecular probes to visualize receptor-ligand interactions on cell surfaces. kiesslinglab.com

In receptor design, the rigid and well-defined structure of this compound can be used to position binding groups in a specific spatial orientation. This is crucial for creating artificial receptors that can selectively bind to target molecules. For example, by attaching two hydrogen-bonding moieties to the bromomethyl positions, a simple receptor for dicarboxylic acids could be constructed. The fluorine atom could further modulate the binding affinity and selectivity through electronic effects.

Precursor for Advanced Catalytic Systems

The development of new and efficient catalytic systems is a cornerstone of modern chemistry. This compound can be utilized as a precursor for both homogeneous and heterogeneous catalysts, primarily through its role in the synthesis of specialized ligands and the functionalization of solid supports.

Design and Synthesis of Ligands for Transition Metal Catalysis

Transition metal catalysis is a powerful tool in organic synthesis, and the performance of a catalyst is often dictated by the nature of its ligands. This compound can be used to synthesize a variety of bidentate ligands. For instance, reaction with two equivalents of a secondary phosphine (B1218219) (R₂PH) would yield a bidentate phosphine ligand of the P-C-C-P type. These ligands can then be coordinated to a transition metal center to form a catalytically active complex. The fluorine atom on the aromatic backbone can influence the electronic properties of the metal center, thereby tuning the reactivity and selectivity of the catalyst.

The synthesis of bis(arylimino)pyridine iron(II) chloride complexes, which are active in ethylene (B1197577) polymerization, showcases the importance of ligand design in catalysis. mdpi.com While not directly employing this compound, the principles of ligand synthesis are transferable. The two bromomethyl groups of this compound can be converted to other functional groups, such as amines or aldehydes, which can then be used to construct more complex ligand frameworks.

Functionalization of Supports for Heterogeneous Catalysis

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant advantages in terms of separation and reusability. This compound can act as a linker to immobilize homogeneous catalysts onto solid supports, such as silica (B1680970) or polymers. The bromomethyl groups can react with surface hydroxyl groups on silica, for example, to form a covalent bond. The other end of the molecule can be attached to a catalytically active species.

The functionalization of silica materials with organocatalysts has been shown to be an effective strategy for creating robust heterogeneous catalysts. nih.govresearchgate.net For example, a catalytically active molecule with a nucleophilic handle could be attached to one of the bromomethyl groups of this compound. The resulting intermediate could then be grafted onto a silica surface via the remaining bromomethyl group. This approach allows for the precise control of the catalyst loading and distribution on the support material.

Role in Materials Science and Polymer Chemistry

Supramolecular Chemistry and Self Assembly Paradigms

Construction of Supramolecular Cages and Receptors Utilizing Bifunctional Scaffolds

No published research articles, communications, or reviews were identified that describe the use of 2,4-Bis(bromomethyl)-1-fluorobenzene as a bifunctional scaffold for the synthesis of supramolecular cages or receptors. While the bifunctional nature of the molecule, possessing two reactive bromomethyl groups and a fluorine substituent, theoretically allows for its potential use as a building block in supramolecular constructions, no such applications have been reported in the scientific literature to date.

Scaffolding for Host-Guest Systems and Molecular Recognition Studies

There is no information available in scientific databases or publications detailing the application of this compound as a scaffolding component in the design and synthesis of host-guest systems. Consequently, no molecular recognition studies involving this specific compound as a host or part of a host system have been found.

Role in the Formation of Rotaxanes, Catenanes, and Mechanically Interlocked Molecules

The synthesis of mechanically interlocked molecules such as rotaxanes and catenanes often relies on specific templating interactions and the use of appropriate precursor molecules. A comprehensive search of the literature did not yield any instances where this compound has been employed as a component in the formation of rotaxanes, catenanes, or any other mechanically interlocked structures.

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding, C-F···Metal Interactions)

While the study of non-covalent interactions is a significant area of supramolecular chemistry, and the structure of this compound contains both bromine and fluorine atoms capable of participating in such interactions, there are no specific studies that have investigated the halogen bonding, C-F···metal interactions, or other non-covalent interactions of this particular compound. The potential for these interactions exists, but they have not been experimentally or computationally explored in the available literature.

Computational and Theoretical Investigations of 2,4 Bis Bromomethyl 1 Fluorobenzene

Electronic Structure and Reactivity Predictions through Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2,4-bis(bromomethyl)-1-fluorobenzene. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical properties.

The bromomethyl groups (-CH2Br) are also electron-withdrawing due to the electronegativity of the bromine atom. This inductive effect further deactivates the benzene (B151609) ring. The interplay of these electronic effects determines the reactivity of the different positions on the benzene ring. Computational methods can quantify these effects by calculating molecular orbitals, electron density distribution, and electrostatic potential maps.

The reactivity of this compound can be further understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

Quantum chemical calculations can predict various reactivity descriptors, as illustrated in the hypothetical data table below, which showcases the type of information that can be obtained from such studies.

| Calculated Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule |

| Mulliken Atomic Charges | C1(F): +0.2, C2(CH2Br): -0.1, etc. | Shows partial charges on individual atoms |

These are illustrative values and would be determined with specific computational methods.

Conformational Analysis and Steric Effects of Bromomethyl and Fluoro Substituents

The three-dimensional structure and conformational flexibility of this compound are crucial for its reactivity and interactions with other molecules. The two bromomethyl groups are not static; they can rotate around the carbon-carbon single bond connecting them to the benzene ring. This rotation gives rise to different spatial arrangements, or conformers, each with a specific energy.

Conformational analysis, typically performed using computational methods, involves mapping the potential energy surface of the molecule as a function of the rotation of these substituent groups. These calculations can identify the most stable conformers (those with the lowest energy) and the energy barriers between them.

The presence of the fluorine atom and the two bulky bromomethyl groups introduces significant steric hindrance. numberanalytics.com This steric crowding can influence the preferred orientation of the bromomethyl groups, forcing them to adopt conformations that minimize repulsive interactions. For example, the bromomethyl groups will likely orient themselves to be as far apart from each other and from the fluorine atom as possible.

The steric effects of the substituents can also impact the reactivity of the molecule. numberanalytics.com For instance, the bulky bromomethyl groups can shield the adjacent positions on the benzene ring, making it more difficult for incoming reagents to attack those sites. This can lead to a preference for reactions to occur at less sterically hindered positions. Computational studies can quantify these steric effects and predict their influence on reaction outcomes. numberanalytics.com

| Dihedral Angle (C3-C4-C(H2)-Br) | Relative Energy (kcal/mol) (Illustrative) | Description of Conformation |

| 0° | 5.0 | Eclipsed conformation, high steric strain |

| 60° | 1.5 | Gauche conformation |

| 120° | 4.5 | Eclipsed conformation |

| 180° | 0.0 | Anti conformation, most stable |

This table illustrates a simplified potential energy scan for one of the bromomethyl groups.

Modeling of Reaction Pathways and Transition States

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, chemists can gain a detailed understanding of how reactants are converted into products, including the identification of short-lived intermediates and transition states.

A key aspect of this modeling is the location of transition states on the potential energy surface. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a reaction. youtube.com Computational methods can be used to calculate the geometry and energy of these transition states, providing insights into the activation energy of the reaction. arxiv.org A lower activation energy corresponds to a faster reaction rate.

For this compound, a common type of reaction involves nucleophilic substitution at the benzylic carbons of the bromomethyl groups. Theoretical modeling can elucidate the mechanism of such reactions, for example, by determining whether they proceed through an SN1 or SN2 pathway. The calculations can also predict how the fluoro substituent and the electronic structure of the benzene ring influence the stability of any charged intermediates or transition states.

| Reaction Step | Calculated Activation Energy (kcal/mol) (Illustrative) | Description |

| Nucleophilic attack on CH2Br | 15.2 | Formation of the transition state for SN2 reaction |

| Departure of Bromide ion | -5.8 | Formation of the product |

Illustrative data for a hypothetical SN2 reaction.

Predictive Simulations for Novel Derivatives and Functionalization

Beyond understanding the properties of this compound itself, computational methods are invaluable for the in silico design of novel derivatives with desired properties. nih.gov By systematically modifying the structure of the parent molecule and calculating the properties of the resulting virtual compounds, researchers can screen large numbers of potential candidates before committing to their synthesis in the laboratory. researchgate.net

For example, one could computationally explore the effects of replacing the bromine atoms with other functional groups, or introducing additional substituents onto the benzene ring. These simulations could predict how such modifications would alter the molecule's electronic properties, reactivity, and steric profile. This predictive power can guide the development of new materials, catalysts, or biologically active compounds based on the this compound scaffold.

An example of such a predictive study could involve designing a series of derivatives where the bromine atoms are replaced by different leaving groups to tune the reactivity in nucleophilic substitution reactions. Computational models could predict the reaction rates for each derivative, allowing for the selection of the most promising candidates for a specific application.

| Derivative | Predicted Property (Illustrative) | Potential Application |

| 2,4-Bis(hydroxymethyl)-1-fluorobenzene | Increased polarity, hydrogen bonding capability | Precursor for polyesters |

| 2,4-Bis(aminomethyl)-1-fluorobenzene | Basic properties, potential for metal coordination | Ligand for catalysis |

| 1-Fluoro-2,4-bis(phosphoniomethyl)benzene | Water solubility, potential for biological applications | Building block for pharmaceuticals |

This table provides hypothetical examples of how computational predictions can guide the design of new functional molecules.

Advanced Analytical and Spectroscopic Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of 2,4-Bis(bromomethyl)-1-fluorobenzene in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment. While specific experimental data for this exact compound is not widely published, the expected spectral features can be accurately predicted based on data from analogous compounds such as fluorobenzene (B45895), 4-fluorobenzyl bromide, and various isomers of bis(bromomethyl)benzene. rsc.orgthermofisher.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and the benzylic protons.

Aromatic Protons (Ar-H): There are three protons on the benzene (B151609) ring. Due to the fluorine and two bromomethyl substituents, they will appear in the aromatic region (typically δ 7.0-7.6 ppm). Their splitting patterns will be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. The proton at position 3 will likely appear as a doublet of doublets, coupled to the proton at position 5 and the fluorine at position 1. The proton at position 5 will be a multiplet, coupled to the protons at positions 3 and 6, as well as the fluorine. The proton at position 6 will also be a complex multiplet.

Benzylic Protons (-CH₂Br): The two bromomethyl groups are chemically distinct and are therefore expected to produce two separate singlets in the region of δ 4.5-4.7 ppm. rsc.org The exact chemical shift will be influenced by the neighboring fluorine and bromomethyl groups.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the fluorine atom (C1) will show a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-250 Hz. rsc.org The other aromatic carbons will also exhibit smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF), which aids in their assignment. rsc.orgoregonstate.edu The carbons attached to the bromomethyl groups (C2, C4) will be shifted downfield.

Benzylic Carbons (-CH₂Br): The two bromomethyl carbons are expected to show two separate signals in the aliphatic region, typically around δ 30-33 ppm. rsc.org These carbons may also show small C-F coupling.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides specific information about the fluorine atom's environment. wikipedia.org

For this compound, a single resonance is expected. Its chemical shift, referenced against a standard like CFCl₃, would likely fall in the typical range for monofluorobenzene derivatives (around -110 to -115 ppm). umich.educolorado.edu This signal would be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | Ar-H (H3, H5, H6) | 7.0 - 7.6 | Complex multiplets (dd, ddd) due to H-H and H-F coupling |

| ¹H | -CH₂Br (at C2) | ~4.5 - 4.7 | Singlet |

| ¹H | -CH₂Br (at C4) | ~4.5 - 4.7 | Singlet |

| ¹³C | C-F (C1) | ~160 - 164 | Doublet (¹JCF ≈ 245 Hz) |

| ¹³C | Ar-C | 115 - 140 | Doublets or multiplets due to C-F coupling |

| ¹³C | -CH₂Br (at C2, C4) | ~30 - 33 | Singlets or small doublets from C-F coupling |

| ¹⁹F | Ar-F | -110 to -115 | Multiplet due to coupling with aromatic protons |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula, C₈H₇Br₂F.

The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion (M⁺) peak would appear as a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Electron ionization (EI) would likely cause significant fragmentation. The analysis of these fragments provides valuable structural information.

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): A peak cluster around m/z 280, 282, and 284, corresponding to [C₈H₇⁷⁹Br₂F]⁺, [C₈H₇⁷⁹Br⁸¹BrF]⁺, and [C₈H₇⁸¹Br₂F]⁺.

Loss of Bromine (M-Br)⁺: A prominent fragment resulting from the cleavage of a C-Br bond, leading to a peak cluster around m/z 201 and 203. This resulting benzyl (B1604629) cation is relatively stable.

Loss of Bromomethyl Radical (M-CH₂Br)⁺: Cleavage of a C-C bond would result in the loss of a ·CH₂Br radical, giving a fragment ion cluster around m/z 187 and 189.

Fluorotropylium Ion: Rearrangement of the benzyl cation fragments can lead to the formation of a stable fluorotropylium ion at m/z 95.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. researchgate.net

FT-IR Spectroscopy: FT-IR is particularly useful for identifying polar bonds. The spectrum of this compound would be expected to show several key absorption bands. libretexts.orglibretexts.org

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.

Aliphatic C-H Stretch: Medium bands from the -CH₂Br groups, expected in the 2950-2980 cm⁻¹ range.

Aromatic C=C Stretch: Several characteristic sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong, characteristic absorption band for the aryl-fluoride bond is expected in the 1200-1270 cm⁻¹ region.

CH₂ Bend (Scissoring): A medium intensity band around 1420-1440 cm⁻¹.

C-Br Stretch: A strong band in the lower frequency region, typically between 600-700 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: Strong bands in the 800-900 cm⁻¹ region can often indicate the substitution pattern on the benzene ring.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar, symmetric vibrations. researchgate.netchemicalbook.com

Symmetric Ring Breathing: A strong, sharp band characteristic of the benzene ring, often near 1000 cm⁻¹, would be prominent.

Aromatic C=C Stretch: Bands in the 1580-1610 cm⁻¹ region are also expected to be strong.

C-Br Stretch: The C-Br stretching vibration would also be visible in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2950 - 2980 | Medium | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | 1200 - 1270 | Strong | Weak |

| C-Br Stretch | 600 - 700 | Strong | Medium-Strong |

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives and Intermediates

While obtaining a single crystal of this compound itself may be challenging, X-ray crystallography is an indispensable tool for determining the precise three-dimensional solid-state structure of stable crystalline derivatives or intermediates synthesized from it. rsc.org This technique provides definitive proof of structure by mapping electron density to determine exact atomic positions, bond lengths, bond angles, and torsional angles.

For example, if this compound is used as a linker to synthesize a larger macrocycle or a metal-organic framework (MOF), X-ray crystallography on a single crystal of the resulting product would:

Confirm the connectivity and regiochemistry of the linkage, proving that the reaction occurred at the intended bromomethyl positions.

Provide detailed information about the conformation of the 1-fluoro-2,4-dimethylenebenzene unit within the larger structure.

Reveal intermolecular interactions in the crystal lattice, such as halogen bonding (C-Br···X) or hydrogen bonding, which dictate the crystal packing.

This method is considered the "gold standard" for structural proof and is crucial for validating the outcome of complex synthetic sequences involving this compound as a building block.

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

Gas Chromatography (GC): Given its expected volatility, GC is a suitable method for purity analysis.

Method: A sample is vaporized and passed through a capillary column with a stationary phase (e.g., a polysiloxane). Separation is based on boiling point and interaction with the stationary phase.

Detection: A flame ionization detector (FID) can be used for general quantification, while a mass spectrometer (GC-MS) provides both separation and identification of impurities by comparing their mass spectra to libraries. nih.gov An electron capture detector (ECD) would be particularly sensitive to this halogenated compound.

Application: GC can effectively separate this compound from isomers (e.g., 1,2-Bis(bromomethyl)-4-fluorobenzene) and from reactants like fluorotoluene or partially brominated intermediates.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analysis and purification.

Method: A reverse-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.comresearchgate.net

Detection: A UV detector would be effective, as the benzene ring is a strong chromophore. The detection wavelength would typically be set around 254 nm.

Application: HPLC is used to determine the percentage purity of a sample by integrating the area of the product peak relative to impurities. It is also scalable for preparative separation to purify larger quantities of the compound. sielc.com

Future Research Directions and Unexplored Methodological Avenues

Integration into Flow Chemistry and Automated Synthesis for High-Throughput Research

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant methodological advancement for the production and derivatization of 2,4-Bis(bromomethyl)-1-fluorobenzene. nih.govnih.gov Automated platforms can facilitate rapid optimization of reaction conditions and enable high-throughput screening (HTS) of compound libraries for applications in drug discovery and materials science. nih.govnih.gov

Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purity. nih.govbeilstein-journals.org For a reactive compound like this compound, the ability to precisely manage reaction conditions is crucial for minimizing side-product formation. The integration of automated synthesis with HTS would allow for the rapid generation and evaluation of a vast array of derivatives, accelerating the discovery of new molecules with desirable properties. nih.govresearchgate.net For instance, an automated system could systematically vary the nucleophiles reacting with the two bromomethyl groups, generating a large library of ethers, esters, or amines for biological screening.

Table 1: Potential Advantages of Integrating Flow Chemistry and Automated Synthesis

| Feature | Benefit for this compound Research |

|---|---|

| Precise Reaction Control | Improved yield and selectivity in substitution reactions, minimizing dibrominated byproducts. |

| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce risks associated with exothermic reactions. |

| Rapid Optimization | Automated systems can quickly screen a wide range of conditions (temperature, catalysts, stoichiometry) to find optimal synthetic routes. |

| High-Throughput Synthesis | Enables the rapid creation of large libraries of derivatives for screening in drug discovery or materials science. nih.gov |

| On-Demand Production | Facilitates the synthesis of required quantities as needed, reducing waste and storage of a reactive intermediate. nih.gov |

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis

Future synthetic approaches to this compound and its derivatives should prioritize sustainability. Green chemistry principles can be applied to reduce the environmental impact of its synthesis, which traditionally may involve hazardous reagents and solvents. A key area of exploration is the use of alternative energy sources, such as photochemistry, to initiate reactions. For example, sunlight could be investigated as a green initiator for the bromination step, potentially reducing the need for chemical initiators and lowering energy costs. google.com

Research into solvent-free reaction conditions or the use of more environmentally benign solvents like water or supercritical CO2 could significantly improve the sustainability profile. Furthermore, developing catalytic methods for both the synthesis of the core molecule and its subsequent functionalization would be a major advance, as catalysis can reduce waste by enabling reactions with higher atom economy.

Table 2: Potential Green Chemistry Approaches

| Methodology | Potential Application in Synthesis | Environmental Benefit |

|---|---|---|

| Photochemical Bromination | Using light (e.g., sunlight) to initiate the radical bromination of 2,4-dimethyl-1-fluorobenzene. google.com | Reduces reliance on chemical initiators and lowers energy consumption. |

| Aqueous or Solvent-Free Reactions | Performing nucleophilic substitution reactions on the bromomethyl groups in water or without a solvent. | Eliminates or reduces the use of volatile organic compounds (VOCs). |

| Catalytic Functionalization | Employing catalysts for C-C and C-N bond-forming reactions to create derivatives. | Increases reaction efficiency, reduces waste, and allows for milder reaction conditions. |

| Use of Safer Brominating Agents | Investigating alternatives to elemental bromine that are less hazardous to handle. | Improves operational safety and reduces environmental risks. |

Development of Novel Functionalizations and Derivatives for Emerging Technologies

The two reactive bromomethyl groups on the this compound scaffold make it an ideal starting point for creating a wide range of novel derivatives with potential applications in emerging technologies. While it serves as a building block for pharmaceuticals and agrochemicals, its potential in materials science is an area ripe for exploration. nbinno.com

By reacting the bromomethyl groups with bifunctional or polyfunctional molecules, novel polymers, ligands for metal-organic frameworks (MOFs), or organic electronic materials could be synthesized. The fluorine atom imparts specific electronic properties and can enhance thermal stability and solubility, making derivatives particularly interesting for advanced materials. nbinno.com For example, derivatives could be designed as monomers for fluorinated polymers with unique optical or dielectric properties, or as components of organic light-emitting diodes (OLEDs).

Table 3: Potential Novel Derivatives and Their Applications

| Derivative Class | Synthetic Strategy | Potential Application Area |

|---|---|---|

| Bis-ethers / Bis-thioethers | Reaction with various diols or dithiols. | Precursors for macrocycles, ionophores, or specialty polymers. |

| Bis-amines / Bis-amides | Reaction with diamines or amino acids. | Building blocks for polyamides, ligands for catalysis, or biologically active molecules. |

| Bis-phosphonates | Arbuzov reaction with trialkyl phosphites. | Flame retardants, components for bone-targeting drugs, or materials for surface modification. |

| Organometallic Complexes | Reaction with metal carbonyls or other organometallic precursors. | Catalysts, luminescent materials, or precursors for chemical vapor deposition (CVD). |

| Heterocyclic Derivatives | Cyclization reactions with binucleophiles (e.g., hydrazine, thiourea). | Synthesis of novel fused heterocyclic systems for medicinal chemistry. |

Advanced Mechanistic Studies of Atypical Reactivity

A deeper understanding of the reaction mechanisms of this compound is essential for optimizing existing transformations and discovering new ones. While its reactivity is generally predictable, the interplay between the two bromomethyl groups and the fluorine atom could lead to atypical or unexpected outcomes under certain conditions.

Advanced mechanistic studies, employing techniques such as in-situ spectroscopy, kinetic analysis, and computational modeling, could provide valuable insights. For instance, investigating the potential for intramolecular cyclization or rearrangement pathways under specific catalytic conditions could uncover novel synthetic routes. Understanding the precise influence of the fluorine substituent on the reactivity of the benzylic bromides compared to non-fluorinated analogues can guide the rational design of more efficient and selective reactions. Such studies are crucial for moving beyond predictable SN2 reactions and exploring more complex transformations.

Table 4: Potential Areas for Advanced Mechanistic Investigation

| Research Question | Investigative Technique(s) | Potential Outcome |

|---|---|---|

| Regioselectivity in Asymmetric Reactions | Kinetic studies, chiral chromatography, computational modeling. | Development of methods for selective monofunctionalization of the two bromomethyl groups. |

| Influence of the Fluorine Atom | Hammett analysis, NMR spectroscopy, DFT calculations. | A quantitative understanding of the electronic effect on reaction rates and transition states. |

| Potential for Radical Pathways | Electron Paramagnetic Resonance (EPR) spectroscopy, radical trap experiments. | Uncovering competing reaction mechanisms under photochemical or high-temperature conditions. |

| Formation of Unexpected Byproducts | In-situ IR/NMR spectroscopy, mass spectrometry. | Identification of transient intermediates or degradation pathways, leading to improved reaction protocols. |

Q & A

Q. What are the key safety considerations when handling 2,4-bis(bromomethyl)-1-fluorobenzene in laboratory settings?

Answer:

- Handling Precautions: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Avoid skin contact due to potential alkylating properties of bromomethyl groups.

- First Aid: For skin contact, wash immediately with soap and water for ≥15 minutes and seek medical attention. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage: Store in a cool, dry place (0–6°C recommended for similar bromo/fluoro compounds) away from oxidizing agents and strong bases. Use airtight containers to prevent moisture absorption .

- Toxicity Note: Toxicological data for this compound may be limited; assume acute toxicity and handle with caution .

Q. How can researchers synthesize this compound, and what are common purity validation methods?

Answer:

- Synthesis:

- Start with 2,4-dimethyl-1-fluorobenzene.

- Perform radical bromination using N-bromosuccinimide (NBS) and a light source (e.g., UV) to selectively brominate methyl groups.

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS.

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.

- Validation:

Q. What are the primary applications of this compound in organic synthesis?

Answer:

- Cross-Coupling Reactions: Acts as a bifunctional alkylating agent in Suzuki-Miyaura couplings to introduce fluorinated aryl groups into complex molecules .

- Polymer Chemistry: Used to synthesize fluorinated polymers with enhanced thermal stability .

- Pharmaceutical Intermediates: Facilitates the synthesis of fluorinated drug candidates (e.g., kinase inhibitors) via nucleophilic substitution .

Advanced Research Questions

Q. How does steric hindrance from the fluorine substituent influence the reactivity of this compound in nucleophilic substitutions?

Answer:

- Electron-Withdrawing Effect: The fluorine atom at the 1-position decreases electron density at adjacent bromomethyl groups, increasing their electrophilicity.

- Steric Considerations: Fluorine’s small size minimizes steric hindrance, allowing efficient SN2 reactions with nucleophiles (e.g., amines, thiols).

- Experimental Design: Compare reaction rates with non-fluorinated analogs (e.g., 2,4-bis(bromomethyl)benzene) using kinetic studies (UV-Vis or <sup>1</sup>H NMR monitoring). Control for solvent polarity (e.g., DMF vs. THF) .

Q. What analytical challenges arise in quantifying degradation products of this compound under acidic conditions?

Answer:

- Degradation Pathways: Hydrolysis of bromomethyl groups generates 2,4-dicarboxylic acid-1-fluorobenzene and HBr. Side reactions may produce fluorinated byproducts.

- Analytical Methods:

- HPLC-MS: Use reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) to separate polar degradation products.

- Ion Chromatography: Quantify bromide ions to assess hydrolysis extent.

- Contradictions in Data: Variability in degradation rates may arise from trace moisture in solvents. Pre-dry solvents with molecular sieves for reproducibility .

Q. How can computational modeling guide the design of derivatives using this compound?

Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity in cross-coupling reactions.

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis.

- Validation: Correlate computed activation energies with experimental yields in Suzuki-Miyaura couplings .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.